molecular formula C16H21ClN2O2 B7142648 (4-Chloro-3-methylphenyl)-(3-morpholin-4-ylpyrrolidin-1-yl)methanone

(4-Chloro-3-methylphenyl)-(3-morpholin-4-ylpyrrolidin-1-yl)methanone

Cat. No.: B7142648
M. Wt: 308.80 g/mol
InChI Key: NCFWJIFPUYNTKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Chloro-3-methylphenyl)-(3-morpholin-4-ylpyrrolidin-1-yl)methanone is an organic compound that features a complex structure with a chloro-methylphenyl group and a morpholinyl-pyrrolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-3-methylphenyl)-(3-morpholin-4-ylpyrrolidin-1-yl)methanone typically involves multiple steps. One common method includes the reaction of 4-chloro-3-methylphenol with morpholine and pyrrolidine under controlled conditions. The reaction is often catalyzed by a base such as sodium carbonate and conducted in a solvent like dioxane or water at elevated temperatures (70-80°C) to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems and advanced purification techniques ensures the consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-3-methylphenyl)-(3-morpholin-4-ylpyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in an alcohol solvent.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding ketone or aldehyde, while reduction could produce an alcohol derivative.

Scientific Research Applications

Chemistry

In chemistry, (4-Chloro-3-methylphenyl)-(3-morpholin-4-ylpyrrolidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential interactions with biological molecules and its effects on cellular processes. It may serve as a model compound for understanding the behavior of similar structures in biological systems.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may act as a precursor for the development of new drugs targeting specific pathways or receptors in the body.

Industry

In industrial applications, this compound is used in the formulation of various products, including pharmaceuticals, agrochemicals, and specialty chemicals. Its stability and reactivity make it a valuable component in these formulations .

Mechanism of Action

The mechanism of action of (4-Chloro-3-methylphenyl)-(3-morpholin-4-ylpyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-methylphenol: A simpler compound with similar structural features but lacking the morpholinyl-pyrrolidinyl group.

    4-Chloro-3,5-dimethylphenol: Another related compound with additional methyl groups on the phenyl ring.

Uniqueness

What sets (4-Chloro-3-methylphenyl)-(3-morpholin-4-ylpyrrolidin-1-yl)methanone apart from these similar compounds is its combination of functional groups, which confer unique chemical and biological properties. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

(4-chloro-3-methylphenyl)-(3-morpholin-4-ylpyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN2O2/c1-12-10-13(2-3-15(12)17)16(20)19-5-4-14(11-19)18-6-8-21-9-7-18/h2-3,10,14H,4-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCFWJIFPUYNTKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)N2CCC(C2)N3CCOCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.